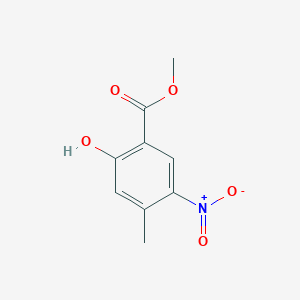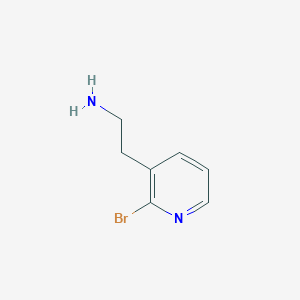
(1H-tetrazol-5-ylmethyl)amine hydrobromide
Descripción general
Descripción
(1H-tetrazol-5-ylmethyl)amine hydrobromide is a chemical compound with the molecular formula C2H6BrN5 and a molecular weight of 180.009 g/mol. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Métodos De Preparación
The synthesis of (1H-tetrazol-5-ylmethyl)amine hydrobromide typically involves the reaction of 5-substituted tetrazoles with hydrobromic acid. One common method is the reaction of 5-substituted tetrazoles with hydrobromic acid in an aqueous medium, followed by purification through recrystallization . Industrial production methods often utilize multi-component reactions (MCRs) that combine three or more starting materials in a single chemical event to form the desired product .
Análisis De Reacciones Químicas
(1H-tetrazol-5-ylmethyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles to form substituted tetrazole derivatives.
Common reagents used in these reactions include sodium azide, hydrobromic acid, and various catalysts such as zinc salts and palladium catalysts . Major products formed from these reactions include substituted tetrazoles, amines, and oxides.
Aplicaciones Científicas De Investigación
(1H-tetrazol-5-ylmethyl)amine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives.
Biology: Tetrazole derivatives are known for their antimicrobial and antitumor activities.
Medicine: It is used in the development of pharmaceuticals, particularly as a bioisosteric replacement for carboxylic acids in drug design.
Industry: Tetrazole derivatives are used in the production of energetic materials and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of (1H-tetrazol-5-ylmethyl)amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity . The compound’s effects are mediated through pathways involving the inhibition of specific enzymes or the modulation of receptor activity.
Comparación Con Compuestos Similares
(1H-tetrazol-5-ylmethyl)amine hydrobromide can be compared with other tetrazole derivatives such as 5-substituted 1H-tetrazoles and 1H-tetrazol-5-amine derivatives . These compounds share similar chemical structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. For example, 5-substituted 1H-tetrazoles are often used as bioisosteres for carboxylic acids, while 1H-tetrazol-5-amine derivatives are known for their antibacterial properties .
Propiedades
IUPAC Name |
2H-tetrazol-5-ylmethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5.BrH/c3-1-2-4-6-7-5-2;/h1,3H2,(H,4,5,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMYJTPTRRDWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dibenzo[b,d]furan-3,7-dicarbonitrile](/img/structure/B3260984.png)

![3-Methylimidazo[1,2-a]pyrimidine](/img/structure/B3261007.png)
![2-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B3261010.png)







